Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride) is a synthetic compound derived from thalidomide, designed for specific applications in biochemistry and pharmacology. This compound is particularly significant as a functionalized ligand for cereblon, an E3 ubiquitin ligase, and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a novel approach to targeted protein degradation, which has become increasingly important in drug discovery and development.
Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride) falls under the category of small molecules used in medicinal chemistry. It is classified as a cereblon ligand and is part of a broader class of compounds that target specific proteins for degradation. The chemical formula for this compound is , with a molecular weight of approximately 438.86 g/mol .
The synthesis of thalidomide 4'-oxyacetamide-alkyl-C2-amine typically involves the modification of the thalidomide structure to introduce an alkyl amine linker. This process can include several key steps:
These synthetic routes often require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity .
The molecular structure of thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride) can be described as follows:
The structural formula can be represented as:
This structure is integral to its function as a cereblon ligand, facilitating interactions with target proteins .
Thalidomide 4'-oxyacetamide-alkyl-C2-amine undergoes several key chemical reactions that are essential for its application in PROTAC technology:
These reactions are pivotal for its role in targeted protein degradation strategies .
The mechanism of action for thalidomide 4'-oxyacetamide-alkyl-C2-amine involves several steps:
This mechanism highlights its potential in treating conditions such as cancer by selectively degrading oncogenic proteins .
Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride) exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in research settings focused on drug development .
Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride) has several significant applications in scientific research:
Thalidomide 4'-oxyacetamide-alkyl-C2-amine hydrochloride functions as a cereblon-directed E3 ubiquitin ligase recruiter within proteolysis-targeting chimeras. This molecule incorporates a phthalimide moiety derived from thalidomide, which exhibits high-affinity binding to the tri-tryptophan pocket in the cereblon substrate recognition domain of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^) [1] [6] [9]. Upon binding, the compound induces conformational changes in cereblon that enable the recruitment of non-native substrate proteins (neosubstrates) for ubiquitination and subsequent proteasomal degradation [9]. This mechanistic property is leveraged in proteolysis-targeting chimera design, where the molecule serves as the E3 ligase-binding module, connected via a synthetic linker to a target protein-binding ligand [1] [3].
The strategic selection of cereblon as the recruitment platform offers significant advantages: (1) Cereblon expression is ubiquitous across tissues, enabling broad applicability; (2) The cereblon-binding domain of thalidomide derivatives is structurally well-defined, allowing rational optimization; and (3) Clinical validation of cereblon-recruiting drugs (lenalidomide, pomalidomide) in hematological malignancies provides therapeutic precedent [6] [9]. Structural analyses confirm that the 4'-oxyacetamide modification preserves critical hydrogen-bonding interactions with cereblon residues His378 and Trp380 while providing a synthetic handle for linker attachment [1] [9].
Table 1: Key Binding Interactions Between Thalidomide Derivatives and Cereblon
Structural Feature | Cereblon Interaction | Functional Significance |
---|---|---|
Phthalimide ring | Hydrophobic packing in tri-tryptophan pocket | Anchors ligand to cereblon |
Glutarimide moiety | Hydrogen bonding with His378 | Affinity enhancement |
4'-Oxyacetamide group | Van der Waals contacts with Trp380 | Permits linker extension without steric clash |
Alkyl-C2 linker | Solvent-exposed orientation | Spatial separation from binding interface |
The alkyl-C2 linker (ethylenediamine backbone) in thalidomide 4'-oxyacetamide-alkyl-C2-amine hydrochloride represents a critical structural determinant for proteolysis-targeting chimera functionality. This diamine spacer connects the cereblon ligand to target protein-binding warheads while influencing three essential parameters: (1) ternary complex formation efficiency; (2) proteolysis-targeting chimera cell permeability; and (3) degradation selectivity [3] [8] [10]. The C2 chain length (approximately 6.5 Å) provides sufficient spatial separation to prevent steric interference between cereblon and the target protein yet remains sufficiently short to facilitate productive ubiquitin transfer [3] [8].
Comparative studies reveal that alkyl chain length directly impacts degradation efficiency. Shorter linkers (C0-C1) restrict conformational flexibility, impairing ternary complex formation, while longer chains (C4-C8) increase hydrophobicity and molecular weight, reducing cell permeability [8] [10]. The hydrochloride salt form of the alkyl-C2-amine enhances aqueous solubility (tested at 100 mg/mL in water) compared to unmodified analogs, facilitating biochemical applications [1] [8]. Nuclear magnetic resonance analyses demonstrate that the ethylenediamine linker maintains rotational flexibility, enabling adaptive positioning between E3 ligase and target protein [3].
Table 2: Physicochemical Properties of Alkyl Linker Variants in Thalidomide-Based Proteolysis-Targeting Chimera Modules
Linker Type | Chain Length (Atoms) | Molecular Weight (Da) | cLogP | Degradation Efficiency (DC~50~) |
---|---|---|---|---|
Alkyl-C0 | 2 | 332.75 | -0.82 | >10 µM |
Alkyl-C2 | 4 | 410.81 | -0.95 | 50-100 nM |
Alkyl-C4 | 6 | 438.86 | -0.41 | 100-500 nM |
Polyethylene glycol | Variable | >500 | Variable | Variable |
Thalidomide 4'-oxyacetamide-alkyl-C2-amine hydrochloride exhibits distinct advantages over alternative cereblon-binding modules in proteolysis-targeting chimera design. When compared to pomalidomide-based ligands, the 4'-oxyacetamide modification provides a synthetic advantage through its primary amine terminus, enabling single-step conjugation to carboxylic acid-containing target ligands via amide coupling chemistry [5] [8]. This contrasts with pomalidomide derivatives that typically require complex protecting group strategies during synthesis [5].
Functionally, proteolysis-targeting chimeras incorporating the alkyl-C2 linker demonstrate enhanced degradation kinetics against diverse targets compared to those with bulkier polyethylene glycol-based linkers. In cellular studies targeting bromodomain-containing protein 4, the ethylenediamine-linked proteolysis-targeting chimeras achieved 90% target degradation within 4 hours, whereas polyethylene glycol-based analogs required 12 hours for equivalent efficacy [2] [8]. The degradation efficiency stems from optimal distance geometry in the ternary complex, as confirmed by crystal structures showing the alkyl-C2 linker positions target proteins within 30-40 Å of the E2 ubiquitin-conjugating enzyme active site [3] [9].
Table 3: Degradation Performance Metrics Across Thalidomide-Based Proteolysis-Targeting Chimera Modules
Ligand-Linker Module | Target Protein | Degradation Efficiency (DC~50~) | Maximal Degradation (%) | Duration of Action |
---|---|---|---|---|
Thalidomide-alkyl-C2 | Bromodomain-containing protein 4 | 3.5 nM | 98% | Sustained (>24h) |
Thalidomide-alkyl-C4 | Bromodomain-containing protein 4 | 25 nM | 95% | Sustained (>24h) |
Pomalidomide-alkyl-C2 | Bromodomain-containing protein 4 | 2.1 nM | 99% | Sustained (>24h) |
Thalidomide-polyethylene glycol | Bromodomain-containing protein 4 | 110 nM | 85% | Transient (12h) |
Molecular modeling reveals that the alkyl-C2 linker enables proteolysis-targeting chimeras to form cooperative protein-protein interfaces between cereblon and target proteins. This phenomenon, termed "ternary complex cooperativity," enhances degradation selectivity beyond what either binary interaction (proteolysis-targeting chimera-cereblon or proteolysis-targeting chimera-target protein) would achieve independently [3] [9]. The ethylenediamine spacer's flexibility allows conformational adaptation to diverse target protein surfaces, explaining why this module effectively degrades structurally unrelated proteins including kinases, transcription factors, and nuclear receptors [1] [8]. Recent advances have utilized this platform to develop degraders against previously "undruggable" targets such as KRAS mutants and transforming growth factor beta, expanding the therapeutic applicability of cereblon-based proteolysis-targeting chimeras [4] [9].
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